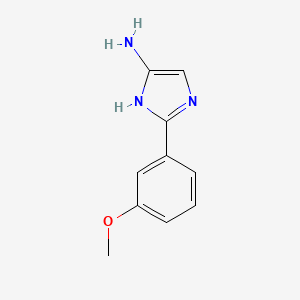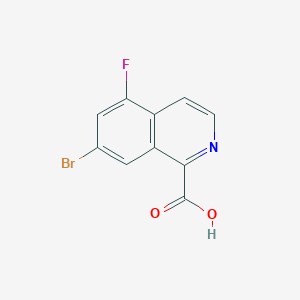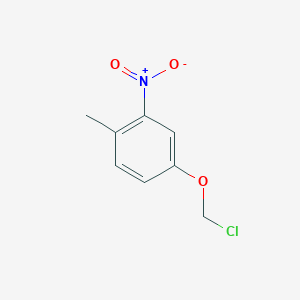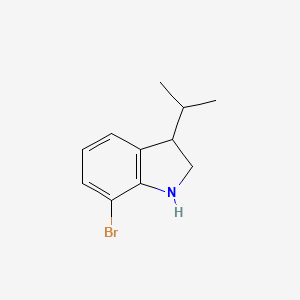
1-Aminoisoquinolin-8-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C₉H₉BrN₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinolin-8-ol hydrobromide can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform. The brominated product is then treated with an amine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-Aminoisoquinolin-8-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-aminoisoquinolin-8-ol hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A precursor in the synthesis of 1-aminoisoquinolin-8-ol hydrobromide.
Quinoline: A parent compound with similar structural features.
Isoquinoline: Another parent compound with a similar aromatic ring structure.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
1-aminoisoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H8N2O.BrH/c10-9-8-6(4-5-11-9)2-1-3-7(8)12;/h1-5,12H,(H2,10,11);1H |
Clé InChI |
UCNALTGXCQMJNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=NC=C2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)





![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
